molecular formula C12H12N2O2 B13115903 (R)-1-(4-Cyanophenyl)pyrrolidine-2-carboxylicacid

(R)-1-(4-Cyanophenyl)pyrrolidine-2-carboxylicacid

Cat. No.: B13115903
M. Wt: 216.24 g/mol
InChI Key: QXPDICRRGHNHKO-LLVKDONJSA-N
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Description

®-1-(4-Cyanophenyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a cyanophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Cyanophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic substitution reaction using a cyanide source and a halogenated phenyl derivative.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide as the carbon source.

Industrial Production Methods

Industrial production methods for ®-1-(4-Cyanophenyl)pyrrolidine-2-carboxylic acid may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These methods often employ optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Cyanophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

®-1-(4-Cyanophenyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrrolidine derivatives.

    Industrial Applications: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-Cyanophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group may enhance binding affinity to these targets, while the pyrrolidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Cyanophenyl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activity.

    1-(4-Cyanophenyl)pyrrolidine-2-carboxylic acid: The racemic mixture of the compound.

    4-Cyanophenylalanine: An amino acid derivative with a similar cyanophenyl group.

Uniqueness

®-1-(4-Cyanophenyl)pyrrolidine-2-carboxylic acid is unique due to its chiral nature, which can result in specific interactions with biological targets. Its combination of functional groups also provides versatility in chemical reactions and applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(2R)-1-(4-cyanophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c13-8-9-3-5-10(6-4-9)14-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7H2,(H,15,16)/t11-/m1/s1

InChI Key

QXPDICRRGHNHKO-LLVKDONJSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=CC=C(C=C2)C#N)C(=O)O

Canonical SMILES

C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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